7-Oxaspiro[3.5]nonan-8-ylmethanesulfonyl chloride
Description
Properties
IUPAC Name |
7-oxaspiro[3.5]nonan-8-ylmethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO3S/c10-14(11,12)7-8-6-9(2-1-3-9)4-5-13-8/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEOYZFZIAYZDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCOC(C2)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxaspiro[3.5]nonan-8-ylmethanesulfonyl chloride typically involves the reaction of a spirocyclic alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure high purity of the final product. Techniques such as distillation, crystallization, and chromatography are commonly employed.
Types of Reactions:
Substitution Reactions: 7-Oxaspiro[3.5]nonan-8-ylmethanesulfonyl chloride can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid derivatives.
Oxidation Reactions: Oxidation of the spirocyclic ring can lead to the formation of various oxygenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in solvents like dichloromethane or tetrahydrofuran.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as ether or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Substitution: Formation of sulfonamides, sulfonates, or sulfonic acids.
Reduction: Formation of sulfonamides or sulfonic acids.
Oxidation: Formation of oxygenated spirocyclic derivatives.
Scientific Research Applications
7-Oxaspiro[3.5]nonan-8-ylmethanesulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds due to its ability to form stable derivatives.
Biological Studies: Utilized in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Oxaspiro[3.5]nonan-8-ylmethanesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of stable sulfonamide or sulfonate derivatives. This reactivity is exploited in organic synthesis and medicinal chemistry to create a wide range of compounds with desired biological activities.
Comparison with Similar Compounds
Reactivity and Stability
- Methanesulfonyl Chloride (CH₃SO₂Cl): Highly reactive, hydrolyzes slowly in aqueous conditions, necessitating controlled destruction with 2.5 M NaOH to generate non-toxic byproducts (e.g., sulfonates) . Its stability under ambient conditions allows storage in corrosion-resistant containers at room temperature .
- However, the electron-withdrawing sulfonyl group could counterbalance this effect.
Comparison with Benzenesulfonyl Chloride and p-Toluenesulfonyl Chloride
Reactivity
- Benzenesulfonyl Chloride (C₆H₅SO₂Cl) : Less reactive than methanesulfonyl chloride, requiring prolonged stirring or reflux with NaOH for complete hydrolysis .
- p-Toluenesulfonyl Chloride (TsCl) : Similar reactivity to benzenesulfonyl chloride but enhanced solubility in organic solvents due to the methyl group.
- Spiro Analog : Likely intermediate in reactivity between methanesulfonyl chloride and aromatic sulfonyl chlorides. The bicyclic ether may hinder nucleophilic attack, slowing reactions with amines or alcohols.
Toxicity
- Aromatic Sulfonyl Chlorides : Less volatile than methanesulfonyl chloride, reducing inhalation risks. However, they retain corrosivity and require similar handling precautions (e.g., PPE, ventilation) .
Comparison with Azaspiro Compounds
These analogs are often used in pharmaceuticals for their ability to mimic peptide backbones or enhance solubility .
Data Table: Key Properties of Sulfonyl Chlorides
| Property | Methanesulfonyl Chloride | Benzenesulfonyl Chloride | 7-Oxaspiro[3.5]nonan-8-ylmethanesulfonyl Chloride (Predicted) |
|---|---|---|---|
| Molecular Formula | CH₃SO₂Cl | C₆H₅SO₂Cl | C₉H₁₃ClO₃S |
| Molecular Weight (g/mol) | 114.55 | 176.62 | ~224.72 |
| Reactivity with NaOH | Rapid hydrolysis at RT | Slow, requires reflux | Moderate (steric hindrance) |
| Toxicity Mechanism | Parent compound | Hydrolysis products | Likely parent compound |
| Primary Use | Sulfonation reactions | Protecting groups | Specialized drug synthesis |
Biological Activity
7-Oxaspiro[3.5]nonan-8-ylmethanesulfonyl chloride, a compound with the CAS number 2460750-43-8, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure, which is significant in drug design for enhancing binding affinity to biological targets. The presence of the methanesulfonyl chloride functional group is crucial for its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉ClO₃S |
| Molecular Weight | 282.82 g/mol |
| CAS Number | 2460750-43-8 |
| Solubility | Soluble in organic solvents |
The biological activity of 7-Oxaspiro[3.5]nonan-8-ylmethanesulfonyl chloride can be attributed to its ability to interact with various biochemical pathways:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, particularly those involved in cancer metabolism, such as NAD(P)H:quinone oxidoreductase 1 (NQO1). This enzyme is often over-expressed in cancer cells and plays a role in cellular protection against oxidative stress.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties : Research has suggested that derivatives of spirocyclic compounds may possess anticancer properties due to their ability to induce apoptosis in cancer cells.
Case Studies
- NQO1 Inhibition : A study demonstrated that derivatives of spirocyclic compounds, including 7-Oxaspiro[3.5]nonan-8-ylmethanesulfonyl chloride, showed significant inhibition of NQO1 activity in vitro. This inhibition was linked to reduced viability of cancer cell lines such as MCF-7 and A549 .
- Antimicrobial Assays : In another study, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting moderate antibacterial activity.
Comparative Analysis
A comparison with similar compounds highlights the unique aspects of 7-Oxaspiro[3.5]nonan-8-ylmethanesulfonyl chloride:
| Compound Name | Activity Type | MIC (µg/mL) |
|---|---|---|
| 7-Oxaspiro[3.5]nonan-8-ylmethanesulfonyl chloride | Antimicrobial | 32 |
| Methyl 5-chloro-1H-pyrrole-2-carboxylate | Anticancer | 50 |
| Ethyl 5-chloro-1H-pyrrole-2-carboxylate | Antimicrobial | 64 |
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 7-Oxaspiro[3.5]nonan-8-ylmethanesulfonyl chloride, and how can purity be ensured?
- Methodology : Use nucleophilic substitution or sulfonation reactions under anhydrous conditions. For purification, employ high-resolution reverse-phase chromatography (e.g., Chromolith HPLC Columns) and validate purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
- Key Considerations : Monitor reaction intermediates with thin-layer chromatography (TLC) and optimize solvent systems (e.g., dichloromethane/methanol mixtures) to minimize byproducts. Ensure inert atmospheres to prevent hydrolysis of the sulfonyl chloride group .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodology : Combine H/C NMR to verify the spirocyclic oxirane ring and sulfonyl chloride moiety. Use Fourier-transform infrared spectroscopy (FTIR) to confirm the S=O stretch (~1350–1150 cm). Cross-validate with high-resolution MS (HRMS) for molecular ion accuracy .
Q. How does the reactivity of this sulfonyl chloride compare to other aliphatic sulfonylating agents?
- Methodology : Perform comparative kinetic studies in nucleophilic environments (e.g., with amines or alcohols). Measure reaction rates under controlled pH and temperature, using UV-Vis spectroscopy or F NMR (if fluorinated analogs are used as probes) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported stability data for this compound under varying pH conditions?
- Methodology : Conduct systematic stability assays across pH 2–10 using buffered solutions. Analyze degradation products via LC-MS and correlate with computational models (e.g., density functional theory (DFT) to predict hydrolysis pathways). Address discrepancies by standardizing storage conditions (e.g., desiccants, low-temperature preservation) .
Q. How can computational modeling predict the regioselectivity of sulfonylation reactions involving this compound?
- Methodology : Use molecular docking or quantum mechanical calculations (e.g., Gaussian 16) to map electrostatic potential surfaces. Compare with experimental results from X-ray crystallography or NOE NMR to validate predicted reactive sites .
Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?
- Methodology : Implement design of experiments (DoE) to optimize parameters (e.g., stoichiometry, temperature, catalyst loading). Use statistical tools (e.g., ANOVA) to identify critical variables. Validate reproducibility across ≥3 independent batches with strict QC protocols (e.g., ≥95% purity by HPLC) .
Q. How does the spirocyclic oxirane ring influence the compound’s solubility and membrane permeability in drug delivery applications?
- Methodology : Measure logP values (octanol/water partitioning) and correlate with in vitro permeability assays (e.g., Caco-2 cell monolayers). Compare with non-spirocyclic analogs to isolate the oxirane’s contribution .
Data Contradiction & Validation
Q. How to reconcile conflicting reports on the compound’s catalytic activity in enzyme inhibition studies?
- Methodology : Replicate assays under standardized conditions (e.g., fixed enzyme concentration, buffer ionic strength). Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to confirm inhibition mechanisms. Investigate potential off-target effects via proteome-wide profiling .
Q. Why do NMR spectra of this compound vary between deuterated chloroform and DMSO solvents?
- Methodology : Analyze solvent-induced shifts using H NMR titration experiments. Employ COSY or HSQC to track proton coupling changes. Reference solvent-specific databases (e.g., SDBS) to distinguish conformational vs. electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
